molecular formula C18H17NO4S B12203805 (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

Cat. No.: B12203805
M. Wt: 343.4 g/mol
InChI Key: BREQZOXPJPXXRJ-CMDGGOBGSA-N
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Description

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a complex organic compound with a unique structure that combines an indole moiety with a sulfonyl group and a propenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by sulfonylation and subsequent coupling with a propenoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The propenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce saturated carboxylic acids.

Scientific Research Applications

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • γ-Secretase Inhibitor XXI, Compound E

Uniqueness

Compared to similar compounds, (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid , often referred to as a sulfonamide derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H20N2O3S
  • Molecular Weight : 404.48 g/mol
  • CAS Number : 349642-96-2

The structure of the compound includes an indole moiety, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : The indole and sulfonyl groups allow for interactions with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. These interactions can lead to the modulation of intracellular signaling cascades, including those involved in inflammation and pain perception .
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes, potentially reducing the synthesis of pro-inflammatory cytokines. This mechanism is crucial for its potential use in treating inflammatory diseases.
  • Cell Proliferation : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. This is particularly relevant for compounds targeting cancer therapies .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In a study involving various cancer cell lines, it demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

StudyFindings
Study 1Demonstrated significant reduction in tumor growth in xenograft models treated with the compound compared to control groups .
Study 2Showed that the compound inhibited migration and invasion of breast cancer cells through downregulation of matrix metalloproteinases (MMPs).
Study 3Reported enhanced anti-inflammatory effects in murine models of rheumatoid arthritis when treated with the compound .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

InChI

InChI=1S/C18H17NO4S/c1-13-6-7-14(8-9-18(20)21)12-17(13)24(22,23)19-11-10-15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,21)/b9-8+

InChI Key

BREQZOXPJPXXRJ-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32

solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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